molecular formula C19H20N2O4 B5687071 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone

1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B5687071
M. Wt: 340.4 g/mol
InChI Key: DVXVRVUUEKLDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₉H₂₀N₂O₄ Molecular Weight: 340.4 g/mol IUPAC Name: 1,3-Benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone Structural Features:

  • A benzodioxole ring (1,3-benzodioxol-5-yl) fused to a piperazine moiety.
  • The piperazine is substituted with a 4-methoxyphenyl group at the N-4 position.

This compound is of interest in medicinal chemistry due to its dual pharmacophoric elements: the benzodioxole group (associated with metabolic stability) and the 4-methoxyphenylpiperazine moiety (common in neurotransmitter receptor ligands) .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-5-3-15(4-6-16)20-8-10-21(11-9-20)19(22)14-2-7-17-18(12-14)25-13-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXVRVUUEKLDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol.

    Substitution Reaction: The methoxyphenyl group is introduced through a substitution reaction using 4-methoxyphenyl chloride.

    Coupling Reaction: Finally, the benzodioxole and piperazine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenylpiperazine Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Biological Activities
Target Compound C₁₉H₂₀N₂O₄ 4-Methoxyphenyl 340.4 Potential CNS activity (hypothesized via serotonin/dopamine receptor interactions)
1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone C₁₈H₁₇ClN₂O₃ 3-Chlorophenyl 344.8 Enhanced lipophilicity; potential antimicrobial or anticancer applications
1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone C₁₈H₁₇ClN₂O₃ 4-Chlorophenyl 344.8 Improved metabolic stability; explored in antipsychotic drug development

Key Observations :

  • Lipophilicity : Chloro-substituted analogs exhibit higher logP values, favoring blood-brain barrier penetration but risking off-target toxicity .

Heterocyclic Variants

Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Key Biological Activities
Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone C₂₃H₂₂N₄O₄S 1,3,4-Thiadiazole 466.5 Anticancer activity (in vitro IC₅₀ < 10 µM against breast cancer lines)
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone C₁₉H₂₀N₆O₂S 1,2,3-Thiadiazole 420.5 Neuroprotective effects (50% seizure inhibition in murine models)
[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone C₂₃H₂₀N₆O₃ Pyrazolo-pyrimidine 428.4 Kinase inhibition (e.g., JAK2/STAT3 pathway)

Key Observations :

  • Thiadiazole Derivatives: Exhibit pronounced anticancer and neuroprotective activities due to sulfur-mediated redox interactions and enhanced π-stacking with biological targets .
  • Extended Aromatic Systems : Pyrazolo-pyrimidine and pyridine moieties improve target selectivity but may reduce solubility .

Crystallographic and Conformational Comparisons

Compound Name Structural Feature Conformational Impact
(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one Bulky bis(4-methoxyphenyl)methyl group Dihedral angles of 68.6–71.4° between aromatic rings; steric hindrance limits receptor accessibility
Target Compound 4-Methoxyphenylpiperazine Planar benzodioxole and flexible piperazine enable adaptable binding to receptors

Key Observations :

  • Steric Effects : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl) reduce conformational flexibility, impacting binding pocket compatibility .
  • Flexibility : The target compound’s piperazine moiety allows dynamic interactions with G-protein-coupled receptors .

Biological Activity

1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex molecular structure, which includes a benzodioxole moiety and a piperazine ring, suggesting diverse pharmacological properties.

The molecular formula of this compound is C25H31N3O6SC_{25}H_{31}N_{3}O_{6}S with a molecular weight of 501.6 g/mol. The IUPAC name is [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone, indicating a sophisticated arrangement of functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC25H31N3O6S
Molecular Weight501.6 g/mol
IUPAC Name[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methanone

Biological Activity Overview

Research on the biological activity of 1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone suggests it may exhibit various pharmacological effects, including:

1. Antidepressant Activity
Studies indicate that compounds with similar structural features to this benzodioxole derivative have shown antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine pathways.

2. Antiinflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and mediators, suggesting that this compound might also possess such properties.

3. Antimicrobial Effects
Preliminary studies suggest that derivatives of benzodioxole can exhibit antimicrobial activity against various pathogens. This could be attributed to the unique structural characteristics that enhance their interaction with microbial membranes.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the pharmacological evaluation of related compounds:

Case Study 1: Antidepressant Activity
A study conducted by researchers at Nanjing Medical University explored the antidepressant effects of benzodioxole derivatives in rodent models. The findings indicated significant reductions in depressive behaviors when administered at specific dosages, correlating with alterations in neurotransmitter levels (serotonin and norepinephrine) in the brain.

Case Study 2: Anti-inflammatory Mechanisms
Another research effort examined the anti-inflammatory effects of similar compounds in models of acute inflammation. Results showed that treatment led to a marked decrease in inflammatory markers (e.g., TNF-alpha, IL-6), supporting the hypothesis that these compounds could serve as novel anti-inflammatory agents.

Case Study 3: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of related benzodioxole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potential therapeutic applications in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.